Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride
Description
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride is a thiazole-derived compound with the molecular formula C₈H₁₄Cl₂N₂O₂S and a molecular weight of 273.18 g/mol . Its IUPAC name reflects its structure: a methyl ester group (-OCH₃) attached to an acetic acid backbone, which is further substituted with a 1,3-thiazole ring bearing an aminomethyl (-CH₂NH₂) group at position 2. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.
Key identifiers include:
- CAS Number: 2126162-24-9
- PubChem CID: 132300881
- MDL Number: MFCD30750873
Its structural features, such as the thiazole core and charged ammonium groups, make it a versatile scaffold for drug discovery, particularly in targeting enzymes or receptors that recognize heterocyclic motifs .
Properties
IUPAC Name |
methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.2ClH/c1-11-7(10)2-5-4-12-6(3-8)9-5;;/h4H,2-3,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTADNPZWUSSZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365964-53-9 | |
| Record name | methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the reaction of 2-aminomethylthiazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions can be conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride is a thiazole derivative with a molecular formula of C7H12Cl2N2O2S and a molecular weight of approximately 259.15 g/mol . The compound features a thiazole ring, an aminomethyl group, and an acetate moiety. Thiazole derivatives, including this compound, are known for their significant biological activities. It has a wide range of applications in various fields.
Potential Applications
This compound and its derivatives have potential applications in various fields:
- Pharmaceutical Development The compound can be employed in synthesizing various pharmaceutical drugs due to its unique structure and biological activities.
- Agrochemicals It can also be used in the development of agrochemicals.
- Material Science Furthermore, it can be used in material science for creating new materials with specific properties.
- Medicinal Chemistry this compound stands out due to its specific functional groups and potential applications in medicinal chemistry.
Biological Activities
Thiazole derivatives often interact with proteins involved in metabolic pathways and disease processes. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic efficacy.
Safety Information
The safety information for this compound includes the following :
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
- P264: Wash thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P337 + P313: If eye irritation persists: Get medical advice/attention.
- P264: Wash … thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P321: Specific treatment (see … on this label).
- P332 + P313: If skin irritation occurs: Get medical advice/attention.
- P362: Take off contaminated clothing and wash it before reuse.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives, differing primarily in ester groups, substituents, or salt forms. Below is a detailed analysis:
Ethyl 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetate Dihydrochloride
- Molecular Formula : C₉H₁₆Cl₂N₂O₂S
- Molecular Weight : 287.21 g/mol
- Key Differences : The ethyl ester (-OCH₂CH₃) replaces the methyl ester, increasing hydrophobicity. This substitution may enhance membrane permeability but reduce aqueous solubility compared to the methyl analog .
- Applications : Similar use in medicinal chemistry; the ethyl group can alter metabolic stability in vivo.
Methyl 2-(2-Amino-1,3-thiazol-4-yl)acetate Hydrochloride
- Molecular Formula : C₆H₉ClN₂O₂S
- Molecular Weight : 208.66 g/mol
- Key Differences: Lacks the aminomethyl group on the thiazole ring, instead featuring a simple amino (-NH₂) substituent.
- Applications : Simpler structure makes it a precursor for further functionalization.
2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic Acid Dihydrochloride
- Molecular Formula : C₆H₁₀Cl₂N₂O₂S
- Molecular Weight : 245.13 g/mol
- Key Differences : The methyl ester is replaced by a carboxylic acid (-COOH), significantly altering polarity and pH-dependent solubility. This derivative is more hydrophilic and may serve as a metabolite of the methyl ester compound .
- Applications : Useful in studying hydrolysis pathways or designing prodrugs.
5-(Chloromethyl)-2-methyl-1,3-thiazole Hydrochloride
- Molecular Formula : C₅H₇Cl₂NS
- Molecular Weight : 183.64 g/mol
- Key Differences: Features a chloromethyl (-CH₂Cl) group instead of the aminomethyl-acetate chain. The chlorine atom introduces electronegativity, influencing reactivity in nucleophilic substitutions .
- Applications : Intermediate in synthesizing halogenated thiazoles for agrochemicals.
Comparative Data Table
Research Findings and Implications
- Ester Group Impact : Methyl and ethyl esters influence lipophilicity, affecting bioavailability. Methyl esters are typically metabolized faster than ethyl analogs, which may prolong drug activity .
- Aminomethyl vs.
- Salt Form Differences: Dihydrochloride salts (e.g., target compound) offer higher solubility than monohydrochlorides (e.g., ), critical for formulation in aqueous delivery systems .
- Carboxylic Acid Derivative : The acetic acid analog () may act as a metabolite or prodrug candidate, leveraging pH-dependent solubility for controlled release .
Biological Activity
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C7H12Cl2N2O2S
- Molecular Weight : 259.15 g/mol
- CAS Number : 1365964-53-9
The thiazole ring structure, which includes both sulfur and nitrogen atoms, is crucial for the compound's biological activity. The presence of the aminomethyl group and acetate moiety further enhances its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that various thiazole compounds showed cytotoxic effects against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A-431 | < 10 |
| Other Thiazole Derivative | Jurkat | < 20 |
The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance cytotoxicity. Specifically, the presence of electron-donating groups at specific positions on the thiazole ring was found to increase activity against tumor cells .
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.
Case Studies
- Antitumor Efficacy : A recent study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. The compound significantly reduced tumor size compared to control groups, indicating its potential as an anticancer therapeutic.
- Mechanism of Action : Further investigations into the mechanism revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic pathway is critical for effective cancer treatment strategies .
Safety Profile
While exploring its biological activities, it is essential to consider the safety profile of this compound. According to safety data sheets:
| Hazard Statement | Precautionary Statement |
|---|---|
| H315: Causes skin irritation | P264: Wash hands thoroughly after handling |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
These safety considerations are vital for researchers working with this compound in laboratory settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
